(2-Ethylphenyl)methanol

Vue d'ensemble

Description

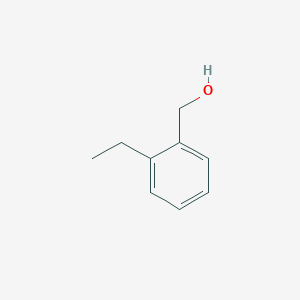

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a mild aromatic odor. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure of this compound consists of a benzene ring substituted with an ethyl group and a hydroxymethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)methanol can be synthesized through several methods, including the reduction of 2-ethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where 2-ethylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 2-ethylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde group to a hydroxyl group, forming the desired alcohol .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Ethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to 2-ethylphenylmethane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-ethylbenzyl chloride.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: 2-Ethylbenzaldehyde.

Reduction: 2-Ethylphenylmethane.

Substitution: 2-Ethylbenzyl chloride.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

(2-Ethylphenyl)methanol serves as a crucial building block in the synthesis of more complex organic molecules. Its hydroxyl group (-OH) allows for various chemical modifications, making it a versatile intermediate in organic synthesis. For instance, it can participate in oxidation reactions to yield carbonyl compounds or be transformed into esters through esterification reactions.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cell lines, suggesting its utility in medicinal chemistry.

- Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound derivatives against cancer cell lines. The results indicated that modifications at the phenolic hydroxyl group significantly enhanced cytotoxicity, highlighting the importance of this compound in drug development .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and plasticizers.

| Application Area | Description |

|---|---|

| Coatings | Used as a solvent and additive to enhance film formation and durability. |

| Adhesives | Acts as a reactive diluent to improve adhesion properties. |

| Plasticizers | Enhances flexibility and workability of polymer formulations. |

Environmental Applications

Potential as a Biofuel Additive

this compound has been investigated for its potential role as a biofuel additive due to its favorable combustion properties and high energy content. Research suggests that incorporating this compound into biofuels can improve ignition behavior and reduce emissions .

Analytical Applications

Detection and Quantification

The compound has been used in analytical chemistry for the detection of volatile organic compounds (VOCs). Its presence can be quantified using gas chromatography-mass spectrometry (GC-MS), which is essential for quality control in various industries, including food and beverage.

Mécanisme D'action

The mechanism of action of (2-Ethylphenyl)methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparaison Avec Des Composés Similaires

Benzyl alcohol: Similar structure but lacks the ethyl group.

Phenethyl alcohol: Contains a phenyl group attached to an ethyl group and a hydroxyl group.

2-Methylphenylmethanol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: (2-Ethylphenyl)methanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties, such as boiling point and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .

Activité Biologique

(2-Ethylphenyl)methanol, also known as 2-ethylphenyl alcohol, is a compound with the molecular formula C₉H₁₂O. It has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 138.19 g/mol

- CAS Number : 5225083

Sources and Occurrence

This compound has been identified in several plant species, notably in Ligusticum striatum and Ligusticum chuanxiong, which are known for their medicinal properties . These plants have been traditionally used in herbal medicine, suggesting that this compound may contribute to their therapeutic effects.

Antioxidant Activity

Antioxidant activity is another area where this compound could play a role. Compounds with phenolic structures are often known for their ability to scavenge free radicals and reduce oxidative stress. While specific data on this compound's antioxidant capacity is scarce, its presence in plants traditionally used for their antioxidant properties indicates potential efficacy in this area .

The biological activities of this compound may be attributed to its interaction with various biomolecules. It is hypothesized that the compound can bind to specific receptors or enzymes, altering cellular processes. This mechanism is common among many phenolic compounds, which often modulate signaling pathways involved in inflammation and cell survival.

Methanol Poisoning Context

While not directly related to this compound, case studies on methanol poisoning provide insights into the broader context of alcohol-related compounds. A study involving methanol poisoning cases highlighted the acute effects of methanol ingestion, including metabolic acidosis and visual impairment . This underscores the importance of understanding the biological effects of alcohol derivatives in clinical settings.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Ethylphenyl)methanol, and what are their relative advantages?

Answer:

- Grignard Reaction : Reacting 2-ethylphenylmagnesium bromide with formaldehyde yields the alcohol. This method offers high selectivity for primary alcohols but requires anhydrous conditions .

- Catalytic Reduction : Hydrogenation of (2-Ethylphenyl)ketone using Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) provides good yields (~80–90%). Chiral copper catalysts (e.g., R/S-2-ethylphenylamine complexes) enable enantioselective synthesis for stereochemical studies .

- Comparative Advantages : Grignard routes are ideal for small-scale purity, while catalytic methods scale better industrially.

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

Answer:

- ¹H NMR : In CDCl₃, the aromatic protons (6.8–7.3 ppm) and ethyl group (δ 1.2–1.4 ppm, triplet for CH₂; δ 2.5–2.7 ppm, quartet for CH₂ adjacent to phenyl) are diagnostic. The hydroxyl proton appears as a broad singlet (~1–5 ppm) but may be absent due to exchange .

- IR Spectroscopy : The O-H stretch (3200–3600 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm alcohol functionality. Aromatic C-H bends (700–900 cm⁻¹) distinguish substitution patterns .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 150 (C₉H₁₂O) and fragmentation peaks (e.g., loss of H₂O at m/z 132) validate the structure .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Answer:

- Oxidation Prevention : Store under inert gas (N₂/Ar) at 4°C to avoid oxidation to the ketone. Addition of radical inhibitors (e.g., BHT) extends shelf life .

- Moisture Sensitivity : Use anhydrous solvents (e.g., molecular sieves) to prevent esterification or ether formation .

- Light Sensitivity : Amber glassware mitigates UV-induced degradation of the aromatic system .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2-ethyl group influence the reactivity of this compound in substitution reactions?

Answer:

- Steric Effects : The ethyl group at the ortho position hinders nucleophilic attack on the benzyl carbon, favoring SN1 mechanisms in acidic media due to carbocation stabilization .

- Electronic Effects : The electron-donating ethyl group increases aromatic ring electron density, enhancing electrophilic substitution at the para position. This is critical in designing derivatives for catalytic or pharmaceutical applications .

- Experimental Validation : Competitive kinetic studies with meta- and para-substituted analogs can quantify steric/electronic contributions .

Q. What strategies are effective for resolving contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Answer:

- Systematic Replication : Repeat measurements under standardized conditions (e.g., 25°C, 0.1 M NaCl for pKa) to isolate experimental variables .

- Computational Validation : Use COSMO-RS or DFT to predict solubility parameters and compare with empirical data. Discrepancies may indicate impurities or measurement artifacts .

- Meta-Analysis : Cross-reference datasets from PubChem, EPA DSSTox, and NIST to identify outliers and consensus values .

Q. How can computational chemistry methods like DFT aid in studying the electronic structure of this compound?

Answer:

- Reactivity Prediction : DFT calculations (B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Solvent Effects : PCM models simulate solvation energies, explaining discrepancies between theoretical and experimental pKa values .

- Transition State Analysis : Investigate enantioselective pathways using chiral catalysts, aligning with experimental yields from asymmetric syntheses .

Q. What catalytic applications does this compound have in materials science or organic methodology?

Answer:

- Ligand Design : The hydroxyl and ethyl groups act as coordinating sites in metal-organic frameworks (MOFs) for catalysis (e.g., Cu²⁺ complexes for alcohol oxidation) .

- Polymer Synthesis : As a monomer, it forms polyesters via condensation with dicarboxylic acids, with tunable thermal properties influenced by the ethyl group’s steric bulk .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions leverage the aryl moiety for constructing biphenyl systems .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting data on the biological activity of this compound derivatives?

Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .

- Metabolic Stability Assays : Compare half-lives in liver microsomes to confirm whether discrepancies arise from differential metabolism .

- Structural Analog Testing : Synthesize and test derivatives (e.g., 2-propyl or 2-fluoro analogs) to isolate structural determinants of activity .

Propriétés

IUPAC Name |

(2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUIQTMDIOLKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411371 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-90-8 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.